![molecular formula C7H8BrNS B1382306 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole CAS No. 1558007-96-7](/img/structure/B1382306.png)
5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole
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Overview
Description
5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole is a chemical compound classified as a thiazole derivative. It has the molecular formula C7H8BrNS .
Molecular Structure Analysis
The molecular weight of this compound is 218.12 g/mol. The compound contains a thiazole ring, which is a five-membered ring system containing sulfur and nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, thiazole derivatives are known to participate in a variety of reactions due to the presence of reactive positions on the thiazole ring .Scientific Research Applications
Synthesis and Biological Activity
5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole derivatives have been synthesized using conventional methods and microwave irradiation. Their structures were confirmed by IR and NMR spectroscopy, and they were evaluated for biological efficacy, showing potential in this domain (Rodrigues & Bhalekar, 2015).
Fragmentation under Electron Impact and Chemical Ionization
The fragmentation of similar compounds under electron impact and chemical ionization has been studied, with the compounds showing stable molecular ions. Their decomposition involves concurrent dihydrothiazole ring cleavage and elimination of substituents, influenced by the nature of the substituent on C5 (Klyba et al., 2015).
Novel Synthesis Methods
A novel synthetic method for methyl 5-substituted thiazole-4-carboxylates using 3-bromo-2-isocyanoacrylates (BICA) has been explored, providing new pathways for synthesizing thiazole derivatives (Yamada et al., 1995).
Application in Photovoltaic Devices
Heteroarene-fused π-conjugated main-chain polymers containing thiazole derivatives have been synthesized and applied to photovoltaic devices. These polymers exhibit unique thermal, optical, and electrochemical properties suitable for organic photovoltaic cells (Lee et al., 2010).
Antimicrobial Activity
Certain thiazole derivatives, including ones similar to this compound, have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, outperforming reference drugs in some cases (Liaras et al., 2011).
properties
IUPAC Name |
5-bromo-4-methyl-2-prop-1-en-2-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-4(2)7-9-5(3)6(8)10-7/h1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQLOHLMJHKMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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